Cu(CyHH)₂ Uniquely Generates Hydroxyl Radicals with Biological Thiols, Whereas Cu(HGG) and Cu(en)₂ Are Inert
In a direct head-to-head comparison using electron spin resonance spin-trapping, the Cu(II) complex of cyclo(histidylhistidyl)—denoted Cu(CyHH)₂—generated the hydroxyl radical adduct POBN-CH₃ upon reaction with glutathione, N-acetylcysteine, and hydroquinone. By contrast, copper(II) complexes of histidylglycylglycine [Cu(HGG)] and ethylenediamine [Cu(en)₂] failed to produce detectable POBN-CH₃ with any of these three biological reductants under identical conditions. Notably, POBN-CH₃ formation with Cu(CyHH)₂ and glutathione or N-acetylcysteine occurred exclusively at a Cu(CyHH)₂-to-reductant ratio of 1, indicating a stoichiometrically constrained redox mechanism . This differential reactivity was functionally consequential: hydroquinone plus Cu(CyHH)₂ caused DNA single-strand breakage, whereas neither glutathione, N-acetylcysteine, nor hydroquinone produced any detectable DNA strand scission with Cu(HGG) or Cu(en)₂ across the entire concentration range tested .
| Evidence Dimension | Hydroxyl radical generation and DNA strand scission induced by Cu(II) complexes with biological reductants |
|---|---|
| Target Compound Data | Cu(CyHH)₂: POBN-CH₃ adduct detected with glutathione, N-acetylcysteine, and hydroquinone; DNA strand scission positive with ascorbic acid and hydroquinone. Stoichiometric requirement: Cu(CyHH)₂/glutathione or Cu(CyHH)₂/N-acetylcysteine ratio = 1 for adduct formation. |
| Comparator Or Baseline | Cu(HGG) and Cu(en)₂: No POBN-CH₃ adduct detected with glutathione, N-acetylcysteine, or hydroquinone. No DNA strand scission with any of these reductants at any concentration tested. |
| Quantified Difference | Qualitatively binary: Cu(CyHH)₂ is reactive (adduct formation and DNA damage present); Cu(HGG) and Cu(en)₂ are completely unreactive with the same reductants. |
| Conditions | ESR spin-trapping with POBN/DMSO; DNA strand scission assay with plasmid DNA; reductants: glutathione, N-acetylcysteine, hydroquinone, ascorbic acid; aerobic conditions; room temperature. |
Why This Matters
For researchers studying copper-mediated oxidative stress or DNA damage pathways, only Cu(CyHH)₂—not Cu(HGG) or Cu(en)₂—provides a model system that responds to physiologically relevant thiol reductants, making CyHH the essential ligand for constructing a biologically competent SOD-mimetic copper complex with context-dependent pro-oxidant activity.
- [1] Ueda J, Sudo A, Mori A, Ozawa T. Reactive oxygen species generated from the reaction of copper(II) complexes with biological reductants cause DNA strand scission. Arch Biochem Biophys. 1998 Sep 15;357(2):231-9. PMID: 9735163. DOI: 10.1006/abbi.1998.0811. View Source
